molecular formula C23H21N3O6S2 B2407569 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898414-22-7

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No. B2407569
CAS RN: 898414-22-7
M. Wt: 499.56
InChI Key: PSOXJJICENJVDL-UHFFFAOYSA-N
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Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C23H21N3O6S2 and its molecular weight is 499.56. The purity is usually 95%.
BenchChem offers high-quality N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibitory Potential

N1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide and related compounds have shown significant potential in enzyme inhibition. A study by Abbasi et al. (2019) revealed that these compounds exhibit substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE), offering potential applications in medical research and drug development (Abbasi et al., 2019).

Pharmacological Properties

Compounds containing the N1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide structure have been explored for various pharmacological properties. For instance, Rahman et al. (2014) synthesized and evaluated a series of derivatives for their diuretic, antihypertensive, and anti-diabetic potential in rats, indicating a broad spectrum of potential medical applications (Rahman et al., 2014).

Radiomodulatory Effects

The radiomodulatory effect of derivatives containing this structure was examined in a study by Soliman et al. (2020). They found that certain compounds significantly reduced the damaging effects of gamma radiation, suggesting potential applications in radioprotection and antioxidative therapy (Soliman et al., 2020).

Photophysical Properties

Research into the photophysical properties of dihydroquinazolinone derivatives, closely related to the structure , has been conducted to understand their behavior in different solvents. Pannipara et al. (2017) studied these properties through spectroscopic techniques, providing insights into the applications of these compounds in fields like photochemistry and material science (Pannipara et al., 2017).

Antibacterial Potential

The antibacterial potential of sulfonamides bearing the benzodioxane moiety, closely related to the query compound, has been investigated. Abbasi et al. (2016) reported potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, highlighting the relevance of these compounds in antimicrobial research (Abbasi et al., 2016).

properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O6S2/c27-22(23(28)25-17-7-8-19-20(14-17)32-11-10-31-19)24-16-6-5-15-3-1-9-26(18(15)13-16)34(29,30)21-4-2-12-33-21/h2,4-8,12-14H,1,3,9-11H2,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOXJJICENJVDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)N(C1)S(=O)(=O)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

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